Benz(a)anthracene, 6,8-diethyl-
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Overview
Description
Benz(a)anthracene, 6,8-diethyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings
Preparation Methods
The synthesis of benz(a)anthracene derivatives, including 6,8-diethyl-benz(a)anthracene, typically involves several steps. Common synthetic routes include:
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of aromatic compounds using catalysts like aluminum chloride.
Elbs Reaction: This method involves the cyclodehydration of diaryl ketones.
Aromatic Cyclodehydration: This process involves the formation of polycyclic aromatic compounds through the cyclization of aromatic precursors.
Metal-Catalyzed Reactions: Recent advancements have seen the use of metal catalysts to facilitate the formation of complex PAHs from simpler aromatic compounds.
Chemical Reactions Analysis
Benz(a)anthracene, 6,8-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.
Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.
Cyclization: This reaction involves the formation of additional rings, often facilitated by heat or catalysts
Scientific Research Applications
Benz(a)anthracene, 6,8-diethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research often focuses on its interactions with biological molecules and its potential effects on living organisms.
Medicine: Studies investigate its potential as a therapeutic agent or its role in disease mechanisms.
Mechanism of Action
The mechanism of action of benz(a)anthracene, 6,8-diethyl- involves its interaction with various molecular targets. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .
Comparison with Similar Compounds
Benz(a)anthracene, 6,8-diethyl- can be compared to other similar compounds, such as:
Benz(a)anthracene, 7,12-dimethyl-: This compound has similar structural features but differs in the position and number of methyl groups.
Benz(a)anthracene, 8,12-dimethyl-: Another derivative with different substitution patterns, affecting its chemical and physical properties
These comparisons highlight the unique properties of benz(a)anthracene, 6,8-diethyl-, such as its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
36911-94-1 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6,8-diethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-3-15-9-7-10-18-13-22-19-11-6-5-8-17(19)12-16(4-2)21(22)14-20(15)18/h5-14H,3-4H2,1-2H3 |
InChI Key |
RHTUEBPQRSQIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC3=C(C=C21)C(=CC4=CC=CC=C43)CC |
Origin of Product |
United States |
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